molecular formula C7H14O2 B1527621 1-(2-Methyloxolan-2-yl)ethan-1-ol CAS No. 1542877-64-4

1-(2-Methyloxolan-2-yl)ethan-1-ol

Cat. No.: B1527621
CAS No.: 1542877-64-4
M. Wt: 130.18 g/mol
InChI Key: MBKSTGJPHCKRJC-UHFFFAOYSA-N
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Description

1-(2-Methyloxolan-2-yl)ethan-1-ol is a chemical compound belonging to the class of organic compounds known as alcohols. It features a hydroxyl group (-OH) attached to the first carbon of an ethane molecule, which is further substituted with a 2-methyloxolan-2-yl group. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyloxolan-2-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyloxolan-2-ylmagnesium bromide (a Grignard reagent) with formaldehyde, followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyloxolan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-methyloxolan-2-yl)ethanone.

  • Reduction: The compound can be reduced to form the corresponding alkane derivative.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and tosyl chloride (TsCl) are typically employed.

Major Products Formed:

  • Oxidation: 1-(2-methyloxolan-2-yl)ethanone

  • Reduction: 1-(2-methyloxolan-2-yl)ethane

  • Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methyloxolan-2-yl)ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Methyloxolan-2-yl)ethan-1-ol exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

  • 1-(2-methyloxolan-2-yl)ethanone

  • 1-(2-methyloxolan-2-yl)methanamine hydrochloride

  • 1-(2-methyloxolan-2-yl)pent-4-en-1-one

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Properties

IUPAC Name

1-(2-methyloxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKSTGJPHCKRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCO1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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